molecular formula C11H22O2 B12985435 2-Hydroxyundecan-3-one

2-Hydroxyundecan-3-one

Cat. No.: B12985435
M. Wt: 186.29 g/mol
InChI Key: SGQJZEDJWXPBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyundecan-3-one is a ketone-alcohol hybrid compound with the molecular formula $ \text{C}{11}\text{H}{22}\text{O}_2 $. It features a hydroxyl (-OH) group at the second carbon and a ketone (-C=O) group at the third position of an 11-carbon chain.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hydroxyundecan-3-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h10,12H,3-9H2,1-2H3

InChI Key

SGQJZEDJWXPBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyundecan-3-one can be achieved through various synthetic routes. One common method involves the oxidation of 2-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out under mild conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxyundecan-3-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyundecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-Ketoundecan-3-one or 2-Carboxyundecan-3-one.

    Reduction: 2-Hydroxyundecan-3-ol.

    Substitution: 2-Chloroundecan-3-one or 2-Bromoundecan-3-one.

Scientific Research Applications

2-Hydroxyundecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyundecan-3-one involves its role as a signaling molecule in quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This process allows bacteria to coordinate their behavior in response to changes in population density.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-hydroxyundecan-3-one and its analogs based on evidence:

Compound Molecular Formula Functional Groups CAS Number Key Properties
2-Hydroxyundecan-3-one $ \text{C}{11}\text{H}{22}\text{O}_2 $ Hydroxyl (-OH), ketone (-C=O) Not explicitly listed Likely higher boiling point and water solubility vs. non-hydroxylated analogs due to H-bonding.
2-Undecanone $ \text{C}{11}\text{H}{22}\text{O} $ Ketone (-C=O) 112-12-9 Lower polarity; used in fragrances and solvents. Boiling point ~243°C .
3-Undecen-2-one $ \text{C}{11}\text{H}{20}\text{O} $ Ketone, unsaturated bond 10522-37-9 Increased reactivity due to alkene; potential for polymerization or oxidation.
2-Hexanone $ \text{C}6\text{H}{12}\text{O} $ Ketone 591-78-6 Shorter chain (C6) reduces hydrophobicity; boiling point ~127°C .
1-Aminoundecane $ \text{C}{11}\text{H}{25}\text{N} $ Amine (-NH$_2$) 7307-55-3 Basic properties; forms salts with acids. Used in surfactants or corrosion inhibitors.

Key Findings:

Functional Group Impact: The hydroxyl group in 2-hydroxyundecan-3-one enhances its polarity compared to 2-undecanone, likely improving solubility in polar solvents like water or ethanol. This contrasts with 1-aminoundecane, whose amine group confers basicity and salt-forming ability . The unsaturated bond in 3-undecen-2-one increases its susceptibility to oxidation and polymerization, whereas 2-hydroxyundecan-3-one’s hydroxyl group may participate in esterification or glycosylation reactions .

Chain Length Effects: Longer carbon chains (e.g., C11 in 2-hydroxyundecan-3-one vs. C6 in 2-hexanone) increase hydrophobicity and boiling points. For example, 2-hexanone boils at ~127°C , while 2-undecanone (C11) boils at ~243°C .

Safety and Handling: 3-Undecen-2-one’s safety data sheet (SDS) emphasizes inhalation risks and recommends immediate medical consultation .

Applications: 2-Undecanone is used in flavoring agents and insect repellents due to its volatility and mild odor . In contrast, 2-hydroxyundecan-3-one’s hydroxyl group could make it suitable for drug delivery systems or as a chiral building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.